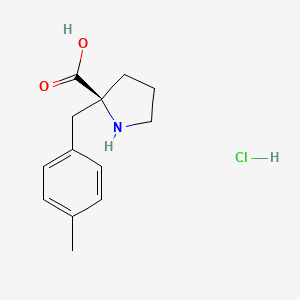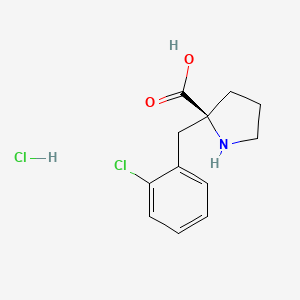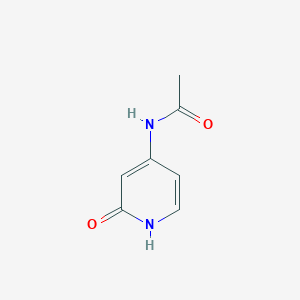
N-(2,4-difluorobenzyl)-N-propylamine
Overview
Description
N-(2,4-difluorobenzyl)-N-propylamine, also known as DFPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DFPE is a selective irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mechanism of Action
Target of Action
The primary targets of the compound (2,4-DIFLUOROPHENYL)METHYLAMINE are currently unknown. This compound is a key intermediate in the synthesis of certain pharmaceuticals
Biochemical Pathways
The compound (2,4-DIFLUOROPHENYL)METHYLAMINE is known to be a key intermediate in the synthesis of Dolutegravir , an antiretroviral medication used to treat HIV
Result of Action
Its role as an intermediate in the synthesis of dolutegravir suggests it may contribute to the antiretroviral effects of this medication .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-difluorobenzyl)-N-propylamine in lab experiments is its high selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other pathways. However, one limitation of using N-(2,4-difluorobenzyl)-N-propylamine is its irreversible binding to MAO-B, which can make it difficult to study the long-term effects of inhibition.
Future Directions
There are a number of potential future directions for research on N-(2,4-difluorobenzyl)-N-propylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(2,4-difluorobenzyl)-N-propylamine has been shown to have neuroprotective properties, which could make it a promising candidate for the development of new therapies. Another area of interest is its potential use in the treatment of depression and other mood disorders. N-(2,4-difluorobenzyl)-N-propylamine has been shown to increase the levels of neurotransmitters associated with mood regulation, which could make it an effective antidepressant.
Scientific Research Applications
N-(2,4-difluorobenzyl)-N-propylamine has been used extensively in scientific research to study the role of MAO-B in various physiological and pathological conditions. It has been shown to be effective in reducing the levels of MAO-B in the brain, which can lead to increased levels of neurotransmitters and improved cognitive function.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVAIUHSMFTAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



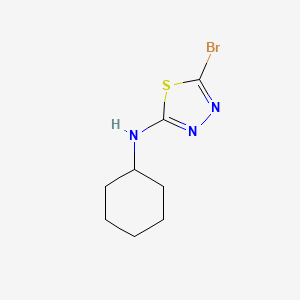


![5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3276156.png)
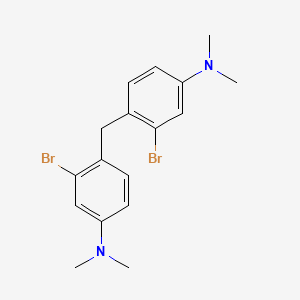
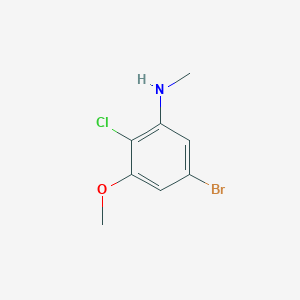
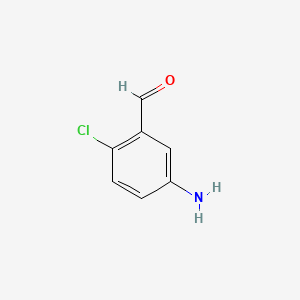
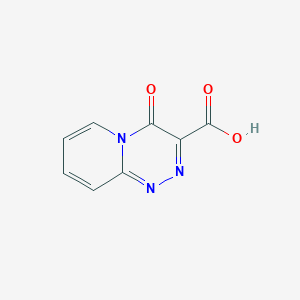
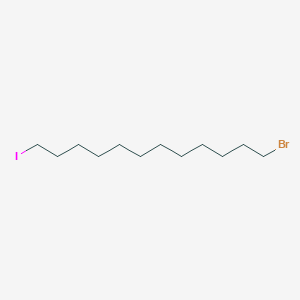
![3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B3276189.png)
